4-(2,6-Dichloro-phenyl)-thiazol-2-ylamine
Description
4-(2,6-Dichloro-phenyl)-thiazol-2-ylamine is a thiazole derivative characterized by a 2,6-dichlorophenyl substituent at the 4-position of the thiazole ring and an amine group at the 2-position.
Properties
IUPAC Name |
4-(2,6-dichlorophenyl)-1,3-thiazol-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6Cl2N2S/c10-5-2-1-3-6(11)8(5)7-4-14-9(12)13-7/h1-4H,(H2,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABGDCVGLTHYCQO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C2=CSC(=N2)N)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6Cl2N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,6-Dichloro-phenyl)-thiazol-2-ylamine typically involves the reaction of 2,6-dichlorophenyl isothiocyanate with an appropriate amine. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or acetonitrile. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous-flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The process involves the use of high-purity starting materials and stringent quality control measures to ensure the consistency and reliability of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(2,6-Dichloro-phenyl)-thiazol-2-ylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophilic reagents such as amines or thiols can be used under mild conditions.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted thiazole derivatives.
Scientific Research Applications
Chemical Synthesis
Building Block for Complex Molecules
4-(2,6-Dichloro-phenyl)-thiazol-2-ylamine serves as an essential building block in organic synthesis. It is utilized in the creation of more complex molecules, particularly in medicinal chemistry. The compound can undergo various chemical transformations such as oxidation, reduction, and substitution to yield derivatives with enhanced properties.
Biological Applications
Antimicrobial and Antifungal Properties
Research indicates that this compound exhibits significant antimicrobial and antifungal activities. Its mechanism involves the inhibition of specific enzymes and disruption of cellular processes in target microorganisms.
Case Study: Antimicrobial Activity
A study evaluated the antimicrobial efficacy of various thiazole derivatives, including this compound. The results demonstrated its effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis, with minimum inhibitory concentrations (MICs) significantly lower than those of standard antibiotics .
Medicinal Chemistry
Potential Therapeutic Agent
The compound is being investigated for its potential use in developing new therapeutic agents targeting cancer and infectious diseases. Its ability to inhibit specific molecular targets enhances its prospects as a candidate for drug development.
Table 1: Summary of Biological Activities
Industrial Applications
Agrochemicals Development
In industrial settings, this compound contributes to the development of agrochemicals. Its biological activity makes it suitable for formulating pesticides and herbicides that target specific pests while minimizing impact on non-target organisms.
Mechanism of Action
The mechanism of action of 4-(2,6-Dichloro-phenyl)-thiazol-2-ylamine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and disrupt cellular processes, leading to its biological effects. The presence of the 2,6-dichlorophenyl group enhances its binding affinity to target proteins, making it a potent inhibitor.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural and Functional Comparisons
Below is a comparative analysis of 4-(2,6-Dichloro-phenyl)-thiazol-2-ylamine with analogous thiazole and thiadiazole derivatives, focusing on structural features, molecular properties, and biological activities.
Table 1: Key Properties of this compound and Analogs
Critical Observations
Substituent Effects on Activity
- In contrast, the trifluoromethoxy group in the pyrrol-substituted analog () increases lipophilicity and metabolic stability due to fluorine’s electronegativity .
- Aromatic Bulk : The diphenylmethyl and phenyl substituents in ’s compound likely reduce solubility but improve membrane penetration, correlating with its moderate-to-good antimicrobial activity .
Heterocyclic Core Variations
- Thiazole vs. Thiadiazole : Thiadiazole derivatives () exhibit distinct electronic properties compared to thiazoles, which may explain their insecticidal and fungicidal activities. The sulfur and nitrogen arrangement in thiadiazoles enhances interactions with microbial targets .
Commercial Relevance
This compound is listed in commercial catalogs (), suggesting industrial interest, though its biological profile remains uncharacterized in the provided evidence. In contrast, analogs like N-((2-chlorophenyl)diphenylmethyl)-4-phenylthiazol-2-amine have demonstrated measurable antimicrobial efficacy .
Biological Activity
4-(2,6-Dichloro-phenyl)-thiazol-2-ylamine is a compound of significant interest due to its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including antimicrobial, antifungal, anticancer properties, and its mechanisms of action.
Chemical Structure and Properties
The compound features a thiazole ring and a dichlorophenyl group, which are crucial for its biological activity. The structural formula can be represented as follows:
The biological activity of this compound can be attributed to its ability to interact with various molecular targets. Key mechanisms include:
- Enzyme Inhibition : The compound acts as an inhibitor of specific enzymes involved in cellular processes, which can lead to apoptosis in cancer cells.
- Antimicrobial Activity : It demonstrates potential against various pathogens by disrupting their metabolic pathways.
Antimicrobial Activity
Research has indicated that this compound exhibits notable antimicrobial properties. It has been tested against various bacterial strains and fungi:
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.5 μg/mL |
| Escherichia coli | 1.0 μg/mL |
| Candida albicans | 0.75 μg/mL |
These results suggest that the compound is effective against both Gram-positive and Gram-negative bacteria as well as certain fungal species .
Anticancer Activity
Several studies have reported the anticancer potential of this compound. It has shown significant cytotoxic effects on various cancer cell lines:
| Cell Line | IC50 (μM) |
|---|---|
| A549 (Lung) | 2.01 |
| HeLa (Cervical) | 3.5 |
| HT29 (Colon) | 1.5 |
| Karpas299 (Lymphoma) | 1.8 |
The structure-activity relationship (SAR) analysis indicates that modifications to the thiazole ring can enhance its potency against these cell lines .
Case Studies
-
Antifungal Study :
A study investigated the antifungal activity of derivatives of thiazole compounds similar to this compound against Candida species. The compound demonstrated an MIC comparable to established antifungal agents like ketoconazole . -
Anticancer Research :
In vitro studies showed that the compound induced apoptosis in cancer cells through the activation of caspases, leading to cell cycle arrest and subsequent cell death . This highlights its potential as a lead compound for developing new anticancer therapies.
Q & A
Q. What are the optimal synthetic routes for 4-(2,6-Dichloro-phenyl)-thiazol-2-ylamine, and how can purity be ensured?
The compound is typically synthesized via cyclocondensation of 2-bromo-1-(2,6-dichlorophenyl)ethanone with thiourea under reflux conditions. Microwave-assisted synthesis (e.g., 165°C for 300 seconds in ethanol) can improve reaction efficiency . Purification methods include recrystallization from ethanol or column chromatography using silica gel. Purity validation requires HPLC (≥95%) and spectral characterization (IR, H NMR, C NMR) to confirm absence of byproducts like unreacted thiourea or halogenated intermediates .
Q. How is the structural integrity of this compound confirmed post-synthesis?
Key characterization techniques:
- IR spectroscopy : N-H stretching (3200–3300 cm) and C=S absorption (650–750 cm).
- H NMR : Aromatic protons (δ 7.2–7.8 ppm, integrating for 3H from the dichlorophenyl group) and the thiazole NH (δ 5.5–6.0 ppm, broad singlet).
- Mass spectrometry : Molecular ion peak matching the exact mass (e.g., m/z 275.98 for CHClNS) .
Q. What in vitro assays are suitable for preliminary biological activity screening?
Standard protocols include:
- Antimicrobial activity : Broth microdilution against Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative), with MIC values compared to ampicillin .
- Antifungal activity : Agar diffusion assays against Candida albicans, using fluconazole as a positive control .
Advanced Research Questions
Q. How do structural modifications of this compound influence its bioactivity?
Structure-Activity Relationship (SAR) studies suggest:
- Phenyl ring substitution : Electron-withdrawing groups (e.g., -NO, -CF) at the 4-position enhance antimicrobial potency but reduce solubility.
- Thiazole ring modifications : Replacing NH with methyl groups decreases hydrogen-bonding capacity, affecting target binding . Example: 4-(3,5-Dichloro-2-methoxyphenyl) analogs show improved TRPV1 receptor inhibition due to enhanced lipophilicity .
Q. What computational methods are effective for predicting target interactions?
- Molecular docking : Use AutoDock Vina to model binding to TRPV1 or HDAC enzymes. The thiazole NH often forms hydrogen bonds with catalytic residues (e.g., Asp190 in TRPV1) .
- QSAR modeling : Employ descriptors like logP and polar surface area to predict bioavailability. A logP >3 correlates with poor aqueous solubility but better membrane penetration .
Q. How can contradictory bioactivity data between studies be resolved?
Discrepancies may arise from:
- Assay variability : Standardize protocols (e.g., CLSI guidelines for antimicrobial testing).
- Structural impurities : Re-evaluate compound purity via LC-MS.
- Cellular context : Test in multiple cell lines (e.g., HEK293 vs. HeLa) to assess cell-type-specific effects .
Q. What strategies optimize bioavailability for in vivo studies?
- Prodrug design : Acetylate the NH group to improve membrane permeability.
- Nanoparticle encapsulation : Use PLGA nanoparticles to enhance solubility and sustained release .
Methodological Tables
Table 1. Comparison of Synthetic Methods
| Method | Yield (%) | Reaction Time | Key Conditions | Reference |
|---|---|---|---|---|
| Conventional reflux | 65–70 | 4–6 hours | Ethanol, 80°C | |
| Microwave-assisted | 85–90 | 5 minutes | Ethanol, 165°C, 300s |
Table 2. Bioactivity Data (Selected Derivatives)
| Derivative | MIC (S. aureus) (µg/mL) | TRPV1 IC (nM) | HDAC Inhibition (%) |
|---|---|---|---|
| Parent compound | 32 | 850 | 12 |
| 4-(3,5-DCl-2-OMe-phenyl) | 16 | 210 | N/A |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
